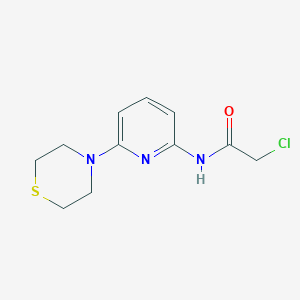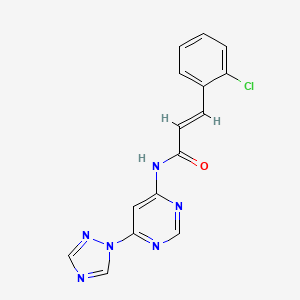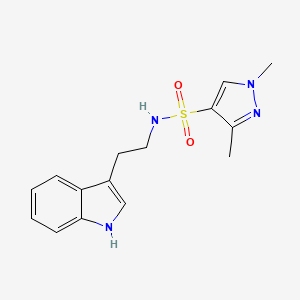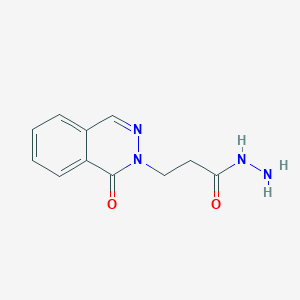
2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a key role in pain relief and addiction. CTAP has been shown to have a high affinity for the μ-opioid receptor and can effectively block its activation by endogenous opioids such as endorphins and enkephalins.
作用机制
2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide works by binding to the μ-opioid receptor and preventing its activation by endogenous opioids such as endorphins and enkephalins. The μ-opioid receptor is a G protein-coupled receptor that plays a key role in pain relief and addiction. When activated by endogenous opioids, the μ-opioid receptor triggers a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin, which produce feelings of pleasure and pain relief. 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide blocks this activation, preventing the release of these neurotransmitters and reducing the effects of endogenous opioids.
Biochemical and Physiological Effects:
2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioids in animal models, indicating that it effectively blocks the μ-opioid receptor. 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide has also been shown to reduce the rewarding effects of opioids in animal models, indicating that it may be a potential treatment for opioid addiction. Additionally, 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide is its high affinity and selectivity for the μ-opioid receptor, which makes it a valuable tool for investigating the physiological and biochemical effects of this receptor. Additionally, 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide has been shown to be stable and easy to handle, which makes it a suitable compound for scientific research. However, one limitation of 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide is its potential for off-target effects, which may complicate the interpretation of experimental results. Additionally, 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide has not been extensively studied in humans, which limits its potential for clinical applications.
未来方向
There are several future directions for research on 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide. One potential direction is to investigate its potential as a treatment for opioid addiction. 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide has been shown to reduce the rewarding effects of opioids in animal models, indicating that it may be a potential treatment for opioid addiction. Additionally, further research is needed to investigate the anti-inflammatory effects of 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide and its potential as a treatment for inflammatory conditions. Finally, there is a need for further research on the safety and potential side effects of 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide, particularly in humans.
合成方法
The synthesis of 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide involves the reaction of 2-chloroacetyl chloride with 2-aminopyridine to form 2-chloro-N-(pyridin-2-yl)acetamide. This intermediate is then reacted with thiomorpholine in the presence of a base to yield 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide. The synthesis of 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
科学研究应用
2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide has been widely used in scientific research to study the μ-opioid receptor and its role in pain relief and addiction. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, which makes it a valuable tool for investigating the physiological and biochemical effects of this receptor. 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide has been used in a variety of in vitro and in vivo experiments to study the mechanisms of opioid receptor signaling, as well as the effects of opioids on behavior and physiology.
属性
IUPAC Name |
2-chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c12-8-11(16)14-9-2-1-3-10(13-9)15-4-6-17-7-5-15/h1-3H,4-8H2,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEQXRMTZFEVPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=CC(=N2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2364889.png)

![N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2364893.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364895.png)

![2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2364898.png)

![N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide](/img/structure/B2364900.png)



![Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate](/img/structure/B2364907.png)
![5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol](/img/structure/B2364908.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2364909.png)